molecular formula C12H11NO3 B11958561 2-(2-Methylpropanoyl)isoindole-1,3-dione CAS No. 6623-99-0

2-(2-Methylpropanoyl)isoindole-1,3-dione

Cat. No.: B11958561
CAS No.: 6623-99-0
M. Wt: 217.22 g/mol
InChI Key: IVIHOQMJEBQALJ-UHFFFAOYSA-N
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Description

2-(2-Methylpropanoyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is part of a significant class of heterocyclic compounds that exhibit a wide range of biological activities. Isoindoline-1,3-dione derivatives are known for their applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropanoyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common strategies. For example, a solventless synthesis method involves heating the reactants to achieve the desired product with minimal waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropanoyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylpropanoyl)isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropanoyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in neurological functions. The compound binds to the receptor’s allosteric site, influencing its activity and potentially providing therapeutic benefits in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropanoyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6623-99-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-methylpropanoyl)isoindole-1,3-dione

InChI

InChI=1S/C12H11NO3/c1-7(2)10(14)13-11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3

InChI Key

IVIHOQMJEBQALJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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